molecular formula C12H6Cl3N3 B8617814 2-Amino-3-chloro-5-(2,4-dichloro-phenyl)-isonicotinonitrile

2-Amino-3-chloro-5-(2,4-dichloro-phenyl)-isonicotinonitrile

Cat. No. B8617814
M. Wt: 298.6 g/mol
InChI Key: YSURTCBFUNEFPJ-UHFFFAOYSA-N
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Patent
US08097617B2

Procedure details

A mixture of 2-amino-5-(2,4-dichloro-phenyl)-isonicotinonitrile (300 mg, 1.14 mmol, prepared according to Example 15, Step 6.1) and NCS (159 mg, 1.19 mmol) in DMF (4 mL) was stirred and heated at 50° C. for 3 h. The reaction mixture was cooled to RT, poured into AcOEt (40 mL) and washed with water (10 mL). The organic layer was dried over Na2SO4, filtered and evaporated. The residue was purified by Combi-Flash Companion™ (Isco Inc.) column chromatography (SiO2; gradient elution, hexane/TBME 95:5→100% TBME) to yield the title compound (310 mg, 0.99 mmol, 87%) as a yellow solid. MS: 296 [M−1]+; HPLC: AtRet=2.43; TLC: RF 0.33 (hexane/TBME 1:1).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
159 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:7]([C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][C:11]=2[Cl:17])=[CH:8][N:9]=1)[C:5]#[N:6].C1C(=O)N([Cl:25])C(=O)C1.CCOC(C)=O>CN(C=O)C>[NH2:1][C:2]1[C:3]([Cl:25])=[C:4]([C:7]([C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][C:11]=2[Cl:17])=[CH:8][N:9]=1)[C:5]#[N:6]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
NC=1C=C(C#N)C(=CN1)C1=C(C=C(C=C1)Cl)Cl
Name
Quantity
159 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
WASH
Type
WASH
Details
washed with water (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by Combi-Flash Companion™ (Isco Inc.) column chromatography (SiO2; gradient elution, hexane/TBME 95:5→100% TBME)

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C#N)C(=CN1)C1=C(C=C(C=C1)Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.99 mmol
AMOUNT: MASS 310 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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